tert-butyl N-[2-amino-1-(4-methoxyphenyl)ethyl]carbamate
Overview
Description
tert-butyl N-[2-amino-1-(4-methoxyphenyl)ethyl]carbamate: is a chemical compound with the molecular formula C14H22N2O3 and a molecular weight of 266.34 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is a solid at room temperature and has a predicted boiling point of approximately 414.3°C at 760 mmHg .
Mechanism of Action
Target of Action
Tert-butyl N-[2-amino-1-(4-methoxyphenyl)ethyl]carbamate is a specialty product used in proteomics research
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a predicted boiling point of 4143° C . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity. This compound is recommended to be stored at room temperature , suggesting that it is stable under these conditions.
Preparation Methods
The synthesis of tert-butyl N-[2-amino-1-(4-methoxyphenyl)ethyl]carbamate involves several steps. One common synthetic route starts with the protection of the amino group using tert-butyl carbamate. The reaction conditions typically involve the use of chloro-(triphenyl)methane and subsequent reactions with hydrogen peroxide and sodium hydroxide . Industrial production methods may vary, but they generally follow similar multi-step processes involving protection, reduction, and esterification reactions .
Chemical Reactions Analysis
tert-butyl N-[2-amino-1-(4-methoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Scientific Research Applications
tert-butyl N-[2-amino-1-(4-methoxyphenyl)ethyl]carbamate is widely used in scientific research, particularly in the following areas:
Comparison with Similar Compounds
tert-butyl N-[2-amino-1-(4-methoxyphenyl)ethyl]carbamate can be compared with similar compounds such as:
tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate: This compound has a similar structure but with a methoxy group at a different position, leading to different chemical properties and reactivity.
tert-butyl N-(2-bromoethyl)carbamate: This compound contains a bromoethyl group instead of an aminoethyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions in proteomics research and other scientific applications .
Properties
IUPAC Name |
tert-butyl N-[2-amino-1-(4-methoxyphenyl)ethyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-12(9-15)10-5-7-11(18-4)8-6-10/h5-8,12H,9,15H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILIZPQMHUUKIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016494-83-9 | |
Record name | tert-butyl N-[2-amino-1-(4-methoxyphenyl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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